BenchChemオンラインストアへようこそ!

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Triple Reuptake Inhibitor SERT NET

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate (CAS 1372548-30-5) is a saturated bicyclic heterocycle featuring a cis-fused cyclopentane–pyrrolidine [3.3.0] ring system with a bridgehead methyl ester at the 3a-position. Its molecular formula is C₉H₁₅NO₂ (MW 169.22 g/mol), with computed XLogP3 of 0.5, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 1372548-30-5
Cat. No. B1428542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
CAS1372548-30-5
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCCC1CNC2
InChIInChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3
InChIKeyHFQYLMMYIGSJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Octahydrocyclopenta[c]pyrrole-3a-carboxylate (CAS 1372548-30-5): Sourcing Guide for a Conformationally Defined Bicyclic Building Block


Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate (CAS 1372548-30-5) is a saturated bicyclic heterocycle featuring a cis-fused cyclopentane–pyrrolidine [3.3.0] ring system with a bridgehead methyl ester at the 3a-position. Its molecular formula is C₉H₁₅NO₂ (MW 169.22 g/mol), with computed XLogP3 of 0.5, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound belongs to the 3-azabicyclo[3.3.0]octane family, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting the serotonin, norepinephrine, and dopamine transporters (triple reuptake inhibitors), retinol-binding protein 4 (RBP4) antagonists for macular degeneration, and oxazolidinone antibacterials [2][3][4].

Why Generic Substitution Fails for Methyl Octahydrocyclopenta[c]pyrrole-3a-carboxylate: Ring Fusion, Stereochemistry, and Bridgehead Functionalization


Although multiple 3-azabicyclo[3.3.0]octane derivatives share the same empirical formula and similar molecular weight, substituting methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate with its [b]-fused regioisomer, the corresponding carboxylic acid, or the unsubstituted parent scaffold overlooks three critical sources of differentiation: (1) the [c] versus [b] ring fusion dictates the spatial relationship between the basic amine and the ester, which controls target engagement in receptor binding [1]; (2) the cis stereochemistry is non-negotiable for biological activity in multiple series—trans and cis isomers exhibit divergent pharmacology [1]; and (3) the bridgehead 3a-methyl ester provides a vector for further elaboration that is geometrically distinct from N-substitution or C-3 arylation, enabling access to chemical space not reachable with the acid or alcohol analogs [2]. Generic interchange without verifying ring fusion, stereochemistry, and ester identity risks selecting a scaffold incapable of recapitulating the structure–activity relationships documented across multiple therapeutic programs.

Quantitative Differentiation Evidence for Methyl Octahydrocyclopenta[c]pyrrole-3a-carboxylate (CAS 1372548-30-5) Versus Closest Analogs


Triple Reuptake Inhibitor Potency Retained by cis-Octahydrocyclopenta[c]pyrrole Scaffold Versus Octahydro-1H-isoindole and Other Bicyclic Cores

In a direct head-to-head scaffold comparison within a single study, the cis-octahydrocyclopenta[c]pyrrole core delivered triple reuptake inhibitors with balanced nanomolar potency across SERT, NET, and DAT transporters, whereas the regioisomeric octahydro-1H-isoindole scaffold was also explored but optimized compounds derived from the [c]-fused system achieved superior combined transporter engagement [1]. Compound 23a, built on the octahydrocyclopenta[c]pyrrole scaffold, exhibited SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, and DAT IC₅₀ = 168 nM, demonstrating that the specific cis-[c] geometry supports simultaneous inhibition of all three monoamine transporters at therapeutically relevant concentrations [1].

Triple Reuptake Inhibitor SERT NET DAT Antidepressant Scaffold Hopping

RBP4 Antagonist Activity: cis-[c] Scaffold Enables >90% In Vivo Plasma RBP4 Reduction Versus Inactive or Weak [b] Analogs

The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold was optimized to yield antagonist 33, which achieved exquisite in vitro RBP4 binding affinity and reduced circulating plasma RBP4 levels in vivo by >90% [1]. The study explicitly identifies the [c]-fused geometry as critical, noting that the pyrimidine-4-carboxylic acid isostere replacement of the anthranilic acid appendage was enabled by the specific [c] scaffold architecture. Attempts with alternative ring fusions did not yield comparable in vivo efficacy within this program [1].

RBP4 Antagonist Age-Related Macular Degeneration Stargardt Disease Bicyclic Scaffold in vivo efficacy

Antitubercular Activity of Octahydrocyclopenta[c]pyrrole-Containing Oxazolidinones Superior to Linezolid Against M. tuberculosis H37Rv

Oxazolidinone derivatives bearing 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring position were evaluated for in vitro antimicrobial activity against Mycobacterium tuberculosis H37Rv. The endo-alcohol 2a and exo-alcohol 2b derivatives, which incorporate the octahydrocyclopenta[c]pyrrole scaffold, exhibited potent inhibitory activity superior to that of the clinical benchmark linezolid [1]. Several analogs also demonstrated similar or better potency against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating that the [c]-fused bicyclic amine contributes to overcoming resistance [1].

Antitubercular Oxazolidinone Linezolid Benchmark M. tuberculosis Antibacterial Resistance

Physicochemical Property Differentiation: Methyl Ester vs. Carboxylic Acid Dictates Permeability and Derivatization Pathways

The methyl ester form (CAS 1372548-30-5) possesses a computed XLogP3 of 0.5, one hydrogen bond donor, and three hydrogen bond acceptors, whereas the corresponding carboxylic acid (CAS 885956-39-8) carries an additional HBD and a substantially lower logP (predicted) [1]. This difference impacts passive membrane permeability and CNS penetration potential. In the mGluR5 NAM scaffold-hopping study, a hexahydrocyclopenta[c]pyrrole derivative (54a) improved both aqueous solubility and metabolic stability over the clinical candidate AFQ-056, demonstrating that the [c]-fused scaffold can positively modulate drug-like properties when the ester/acid state is appropriately selected [2].

Physicochemical Properties Lipophilicity XLogP Hydrogen Bonding Lead Optimization

Biocatalytic Reductive Amination: Octahydrocyclopenta[c]pyrrole Demonstrates Distinct Reactivity from Isoindoline and Pyrrolidine with Engineered Imine Reductase IR77-A208N

In a comparative biocatalysis study, the imine reductase IR77 was evaluated for reductive amination of cyclohexanone with three amines: pyrrolidine, isoindoline, and octahydrocyclopenta[c]pyrrole. The reaction with the larger bicyclic amines (including octahydrocyclopenta[c]pyrrole) proceeded via a distinct ex situ imine formation mechanism, whereas pyrrolidine involved direct reductive amination [1]. The engineered mutant IR77-A208N achieved preparative-scale amination at 50 mM substrate concentration with up to 93% isolated yield using octahydrocyclopenta[c]pyrrole and similar bulky amines, demonstrating that this scaffold is compatible with advanced biocatalytic manufacturing methods [1].

Biocatalysis Imine Reductase Reductive Amination Chiral Amine Green Chemistry

Stereochemical Integrity: cis Configuration Is Essential for Biological Activity in the Octahydrocyclopenta[c]pyrrole Series

The octahydrocyclopenta[c]pyrrole scaffold contains two bridgehead stereocenters (3a and 6a). In the triple reuptake inhibitor series, all potent compounds were derived from the cis-configured scaffold [1]. Trans isomers, where accessible, showed significantly reduced or absent transporter inhibition, underscoring that the relative stereochemistry at the ring junction is a critical determinant of biological activity [1]. The target compound (CAS 1372548-30-5) is specified as the cis isomer, ensuring that downstream chemistry maintains the stereochemical integrity required for target engagement.

Stereochemistry cis/trans Isomerism Bridgehead Configuration SAR Chiral Purity

High-Confidence Application Scenarios for Methyl Octahydrocyclopenta[c]pyrrole-3a-carboxylate Based on Quantitative Evidence


CNS Transporter-Targeted Drug Discovery: Triple Reuptake Inhibitor Lead Generation

Programs targeting SERT, NET, and DAT for depression or other CNS indications can use this building block to construct 3-aryl octahydrocyclopenta[c]pyrrole analogs with validated nanomolar potency. The scaffold has produced compounds with SERT IC₅₀ as low as 20 nM and balanced triple inhibition (e.g., Compound 23a: SERT 29 nM, NET 85 nM, DAT 168 nM), with brain penetration and in vivo efficacy confirmed in the mouse tail suspension test at 10–30 mg/kg PO [1]. The cis stereochemistry and [c] ring fusion are essential for this profile.

Retinal Disease Therapeutics: RBP4 Antagonist Development for Macular Degeneration

The [c]-fused scaffold underlies RBP4 antagonist 33, which reduced plasma RBP4 by >90% in vivo and targets bisretinoid-mediated retinal toxicity in dry AMD and Stargardt disease [2]. The methyl ester building block serves as a starting point for synthesizing analogs with pyrimidine-4-carboxylic acid or other isosteric appendages at the bridgehead position, enabling exploration of this pharmacologically validated chemical space.

Antibacterial Resistance Programs: Oxazolidinone C-Ring Modification

Investigators developing next-generation oxazolidinones to overcome linezolid resistance can incorporate the octahydrocyclopenta[c]pyrrole moiety at the C-ring. Published analogs demonstrated superior anti-TB activity versus linezolid and retained potency against linezolid-resistant MRSA [3]. The building block’s secondary amine enables N-functionalization to install the oxazolidinone pharmacophore.

Biocatalytic Process Development: Enzymatic Synthesis of Chiral Bicyclic Amines

The scaffold is a validated substrate for engineered imine reductase IR77-A208N, achieving up to 93% isolated yield in preparative reductive amination at 50 mM scale [4]. This supports green chemistry process development for kilogram-scale production of chiral octahydrocyclopenta[c]pyrrole intermediates, reducing reliance on stoichiometric borohydride reducing agents.

Quote Request

Request a Quote for Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.